molecular formula C22H25N3O7 B1486986 (2,5-dioxopyrrolidin-1-yl) (2S)-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate CAS No. 29421-54-3

(2,5-dioxopyrrolidin-1-yl) (2S)-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate

Cat. No.: B1486986
CAS No.: 29421-54-3
M. Wt: 443.4 g/mol
InChI Key: UKOQUSJPTKOISU-IRXDYDNUSA-N
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Description

The compound "(2,5-dioxopyrrolidin-1-yl) (2S)-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate" is a synthetic pyrrolidine derivative with a complex stereochemical architecture. Its structure features two pyrrolidine rings, one functionalized with a 2,5-dioxopyrrolidinyl group and the other with a phenylmethoxycarbonyl (Cbz) protecting group. Pyrrolidine derivatives are widely studied for applications in drug development, particularly as enzyme inhibitors or prodrugs due to their stability and bioavailability .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7/c26-18-10-11-19(27)25(18)32-21(29)17-9-5-12-23(17)20(28)16-8-4-13-24(16)22(30)31-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOQUSJPTKOISU-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)ON4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)ON4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multistep Synthesis Involving Succinamic Acid Intermediates

A notable synthetic approach involves:

  • Step 1: Formation of succinamic acid derivatives by reacting succinic anhydride with amino acid derivatives such as dl-phenylglycine in acetic acid at elevated temperature (~70 °C). This yields succinamic acid intermediates as solids, which can be isolated by ether washing without further purification.

  • Step 2: Cyclization of succinamic acid intermediates using hexamethyldisilazane (HMDS) in benzene to produce monocarboxylic acid derivatives. This step promotes ring closure forming the pyrrolidine framework.

  • Step 3: Coupling of the monocarboxylic acid intermediates with N-hydroxysuccinimide to generate the activated ester, i.e., the (2,5-dioxopyrrolidin-1-yl) ester derivative.

This method allows for the preparation of optically active compounds when starting from chiral amino acid derivatives, preserving stereochemical integrity.

Peptide Coupling Reactions Using Carbodiimide Chemistry

Another common preparation method involves the use of carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxyl group of the pyrrolidine-2-carboxylic acid derivative, followed by reaction with N-hydroxysuccinimide to form the active ester.

  • This method is widely used in peptide synthesis to form amide bonds efficiently.

  • The reaction is typically carried out in organic solvents such as dimethylformamide (DMF) or dichloromethane under mild conditions to avoid racemization.

Alkylation and Protection/Deprotection Strategies

Preparation of this compound often requires selective protection and deprotection steps:

  • The phenylmethoxycarbonyl (Cbz) group is used to protect the amino group of the pyrrolidine ring.

  • Removal of protecting groups is carefully controlled to avoid racemization, especially when dealing with chiral centers.

  • Alkylation reactions can be performed on hydroxyl groups using strong bases (e.g., metallic sodium, sodium hydride, n-butyllithium) to generate alkoxide intermediates, which then react with alkylating agents in the presence of phase transfer catalysts (e.g., quaternary ammonium salts, polyethylene glycol).

  • Catalytic hydrogenation is employed for selective reduction steps, yielding cis isomers without racemization if the starting material is a single enantiomer, an important consideration for preserving stereochemistry.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Succinamic acid formation Succinic anhydride + dl-phenylglycine, Acetic acid, 70 °C Equimolar amounts; product isolated by ether washing; no further purification needed
Cyclization Hexamethyldisilazane (HMDS), Benzene Promotes ring closure to monocarboxylic acid intermediate
Coupling to NHS ester N-hydroxysuccinimide, Carbodiimide (e.g., EDC), DMF Mild conditions to avoid racemization; efficient formation of activated ester
Alkylation (if applicable) Strong base (Na, NaH, n-BuLi), Alkylating agent, Phase transfer catalyst Used for alkylation of hydroxyl groups; careful control to prevent racemization
Catalytic hydrogenation Hydrogen gas, suitable catalyst Produces cis isomer selectively when starting from chiral single enantiomer

Research Findings and Technical Considerations

  • Stereochemical Integrity: The preparation methods emphasize maintaining stereochemical purity. For example, catalytic hydrogenation of certain intermediates yields cis isomers without racemization, which is unexpected compared to typical racemization observed in similar reactions.

  • Racemization Avoidance: Use of mild coupling reagents and controlled reaction conditions is critical to prevent racemization at chiral centers during activation and coupling steps.

  • Phase Transfer Catalysis: Alkylation reactions benefit from phase transfer catalysts to improve yields and selectivity when converting hydroxyl groups to alkyl ethers.

  • Purification: Intermediates such as succinamic acid derivatives can be isolated as solids and used directly in subsequent steps, simplifying the process and improving overall yield.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Challenges
Multistep synthesis via succinamic acid Succinic anhydride, dl-phenylglycine, HMDS, benzene Preserves stereochemistry; solid intermediates easy to isolate Requires multiple steps
Carbodiimide-mediated coupling EDC, NHS, DMF Efficient ester formation; mild conditions Potential racemization if not controlled
Alkylation with strong base Na, NaH, n-BuLi, alkylating agents, phase transfer catalyst Enables functional group modification Requires strict control to avoid racemization
Catalytic hydrogenation H2, catalyst Selective cis isomer formation Typically racemization risk in similar systems

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) (2S)-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate primarily undergoes nucleophilic substitution reactions with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, making it suitable for use with sensitive biomolecules .

Common Reagents and Conditions

The reaction with primary amines is typically carried out in phosphate, carbonate-bicarbonate, HEPES, or borate buffers at pH 7.2-8.5. The reaction time can range from 30 minutes to 4 hours at room temperature or 4°C .

Major Products

The major product of the reaction between this compound and a primary amine is a stable amide bond, with N-hydroxysuccinimide being released as a byproduct .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical agent. Its structural components suggest that it may interact with biological targets effectively, leading to potential therapeutic applications.

Case Study: Synthesis of Bioactive Compounds
Research indicates that derivatives of (2,5-dioxopyrrolidin-1-yl) compounds can be synthesized to create bioactive molecules. For instance, a streamlined synthesis process reported the creation of (2S,3R,4R)-4,5-dihydroxy isoleucine from related pyrrolidine derivatives, showcasing the utility of this compound in synthesizing biologically relevant molecules .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various reactions allows chemists to construct complex molecular architectures.

Table 1: Synthesis Conditions and Yields

Reaction TypeYield (%)Conditions
Reaction with tert-butyl amine68Acetonitrile, RT
Hydrolysis of intermediates62.8DCM and triethylamine
Microwave-assisted synthesis68180 °C for 30 minutes

This table summarizes some successful synthesis conditions that highlight the compound's utility in organic chemistry .

Biodegradability Studies

Research has indicated that compounds similar to (2,5-dioxopyrrolidin-1-yl) can enhance biodegradability when incorporated into polymer matrices. This application is particularly relevant in environmental chemistry where reducing plastic waste is a significant concern.

Case Study: Enhancing Biodegradability
A study demonstrated that integrating heterocyclic compounds into polymer blends improved their biodegradability profile significantly. This suggests that modifications using compounds like (2,5-dioxopyrrolidin-1-yl) could lead to more environmentally friendly materials .

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) (2S)-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate involves the formation of a stable amide bond between the NHS ester and a primary amine. The reaction is facilitated by the nucleophilicity of the deprotonated amine, which attacks the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide and the formation of the amide bond .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural complexity distinguishes it from simpler pyrrolidine derivatives. Key comparisons include:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity/Application
Target Compound C₂₅H₂₅N₃O₈ 507.49 Dioxopyrrolidinyl, Cbz-protected pyrrolidine Hypothetical protease inhibition
1-Acetyl-2-(acetyloxy)... (14062-44-3) C₂₅H₂₅NO₉ 483.47 Acetyloxy, benzoate esters Safety data documented
Natural pyrrolidine alkaloids (e.g., hygrine) C₈H₁₅NO 141.21 Methylpyrrolidine, ketone Insecticidal, antimicrobial

Key Observations :

  • The dioxopyrrolidinyl moiety may increase electrophilicity, enabling covalent binding to biological targets, a feature absent in natural alkaloids .
Bioactivity and Pharmacological Potential

While direct studies on the target compound are sparse, insights can be drawn from related compounds:

  • Enzyme Inhibition : Pyrrolidine derivatives with carbonyl groups (e.g., dioxopyrrolidinyl) often act as transition-state analogs for proteases or kinases. For example, similar compounds have shown inhibitory activity against trypsin-like serine proteases .
  • Selectivity : The stereospecific (2S) configuration may reduce off-target effects compared to racemic analogs, as seen in other chiral drugs .
  • The target compound’s electrophilic groups could theoretically trigger similar pathways.

Biological Activity

The compound (2,5-dioxopyrrolidin-1-yl) (2S)-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C26H29N3O8C_{26}H_{29}N_{3}O_{8}, with a molecular weight of 511.52 g/mol. The structure features a pyrrolidine core, which is significant for its interaction with biological systems.

PropertyValue
Molecular FormulaC26H29N3O8
Molecular Weight511.52 g/mol
CAS Number34805-19-1
Melting Point149-153 °C

Research indicates that the compound may influence several biological pathways:

  • Monoclonal Antibody Production : A study highlighted that derivatives of this compound can enhance monoclonal antibody production in Chinese hamster ovary (CHO) cells. Specifically, it was found to suppress cell growth while increasing glucose uptake and ATP levels, which are crucial for cell metabolism and productivity during antibody synthesis .
  • Galactosylation Control : The compound also appears to modulate the galactosylation of antibodies, a critical quality attribute affecting their efficacy and safety. By controlling this glycosylation process, the compound may improve the therapeutic properties of monoclonal antibodies .
  • Cellular Energy Dynamics : The increased intracellular ATP levels suggest that the compound may enhance cellular energy dynamics, potentially making cells more efficient in producing desired biological products .

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on CHO Cells : In a screening of over 23,000 chemicals, a related pyrrolidine derivative was shown to significantly improve antibody yields in CHO cells by altering metabolic pathways and enhancing energy production .
  • Structure-Activity Relationship Studies : Research has focused on optimizing the structure of pyrrolidine derivatives to enhance their biological activity. These studies have identified key structural features that correlate with increased efficacy in promoting antibody production and modifying glycosylation patterns .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be systematically optimized?

  • Answer: Utilize a hybrid computational-experimental approach. Begin with quantum chemical reaction path searches (e.g., density functional theory) to predict feasible pathways and transition states . Then, apply statistical Design of Experiments (DOE) to optimize parameters such as temperature, solvent polarity, and catalyst loading. DOE minimizes trial runs while identifying critical interactions between variables, as described in chemical engineering methodologies .

Q. Which environmental factors most significantly affect the compound’s stability during storage and reactions?

  • Answer: Stability is influenced by temperature (decomposition above 40°C), pH (susceptibility to hydrolysis in acidic/basic conditions), and nucleophile presence (e.g., amines). Store under inert atmospheres at –20°C and monitor degradation via HPLC with UV detection. Pre-formulation studies should assess compatibility with common solvents (e.g., DMF, THF) .

Q. What safety protocols are essential for handling this compound in academic laboratories?

  • Answer: Use PPE (gloves, goggles, lab coat), avoid inhalation of dust/aerosols, and work in a fume hood. In case of spills, neutralize with inert absorbents and dispose via hazardous waste protocols. Refer to SDS guidelines for pyrrolidine derivatives, emphasizing respiratory and dermal protection .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and experimental reaction yields in multi-step syntheses involving this compound?

  • Answer: Implement iterative feedback loops where experimental outcomes (e.g., low yields due to side reactions) refine computational models. For example, ICReDD’s methodology integrates quantum mechanical calculations (e.g., transition state analysis) with machine learning to identify overlooked intermediates or competing pathways . Cross-validate with kinetic isotope effects or isotopic labeling to trace mechanistic deviations.

Q. What role does the stereochemical configuration of the pyrrolidine rings play in the compound’s reactivity as a peptide coupling agent?

  • Answer: The (2S,2S) configuration enforces a rigid spatial arrangement, enhancing nucleophilic attack on the dioxopyrrolidinyl active ester. Compare with diastereomers using chiral HPLC and 2D-NMR (NOESY) to correlate stereochemistry with coupling efficiency. Analogous Boc-protected pyrrolidine derivatives show similar stereoelectronic effects .

Q. What advanced techniques are suitable for analyzing the kinetics of reactions involving this compound in complex matrices (e.g., enzymatic environments)?

  • Answer: Employ stopped-flow UV-Vis spectroscopy or real-time NMR to monitor reaction progress under pseudo-first-order conditions. For heterogeneous systems (e.g., lipid membranes), surface plasmon resonance (SPR) or fluorescence quenching assays can quantify binding/activation rates. Pair with multiscale modeling (QM/MM) to interpret kinetic data mechanistically .

Q. How can researchers address contradictions in literature data regarding the compound’s stability under varying pH conditions?

  • Answer: Conduct controlled stability studies using DOE to isolate pH effects from confounding variables (e.g., ionic strength). Validate with accelerated stability testing (Arrhenius modeling) and characterize degradation products via LC-MS. Cross-reference findings with PubChem’s computational stability profiles .

Methodological Resources

  • Experimental Design: Use fractional factorial designs (DOE) to screen variables efficiently .
  • Computational Tools: Gaussian or ORCA for quantum calculations; ICReDD’s reaction database for benchmarking .
  • Analytical Techniques: Chiral HPLC for stereochemical analysis, LC-MS for degradation profiling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,5-dioxopyrrolidin-1-yl) (2S)-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
(2,5-dioxopyrrolidin-1-yl) (2S)-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate

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